

Electrochemical properties of Disodium 2,5dihydroxyterephthalate.

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An In-depth Technical Guide to the Electrochemical Properties of **Disodium 2,5-dihydroxyterephthalate**

Introduction

Disodium 2,5-dihydroxyterephthalate (Na₂C₈H₄O₆) is an organic salt derived from 2,5-dihydroxyterephthalic acid. This molecule has garnered significant interest within the scientific community, particularly as a promising electrode material for next-generation energy storage systems like sodium-ion batteries (SIBs). Its structure is characterized by a central benzene ring functionalized with two carboxylate groups and two hydroxyl groups, providing multiple redox-active sites. The hydroquinone moiety, in particular, is known for its redox activity, making the compound a versatile building block for electrochemically active materials.[1] This guide provides a comprehensive overview of its electrochemical properties, experimental evaluation protocols, and underlying mechanisms, tailored for researchers and professionals in materials science and drug development.

Physicochemical and Structural Properties

2,5-dihydroxyterephthalic acid, the precursor to the disodium salt, is a symmetrical molecule featuring two sets of oxygen-donating functional groups.[1] This symmetry is advantageous for creating ordered, crystalline structures. The presence of both carboxylic acid and hydroxyl groups offers multiple sites for coordination with metal ions.[1] The hydroquinone core within the structure imparts redox-active properties, which are central to its electrochemical



functionality.[1] When used as a linker in Metal-Organic Frameworks (MOFs), this redox activity can lead to electrochromism, where the material changes color in response to electrochemical doping.[2]

Electrochemical Performance

Disodium 2,5-dihydroxyterephthalate and its analogues have been investigated primarily as anode materials for sodium-ion batteries. The electrochemical performance is dictated by the reversible redox reactions involving the carbonyl and hydroxyl groups. While data for **Disodium 2,5-dihydroxyterephthalate** itself is limited in the provided search results, extensive research on similar organic carboxylates, such as Disodium terephthalate (Na₂C₈H₄O₄) and the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, provides valuable insights into its expected performance.

Quantitative Data Summary

The following table summarizes the key electrochemical performance metrics reported for analogues of **Disodium 2,5-dihydroxyterephthalate**, which serve as important benchmarks.

Compound Name	Reversible Capacity (mAh g ⁻¹)	Average Voltage (vs. Na+/Na)	Cycling Performanc e	Rate Capability	Reference
Disodium terephthalate (Na ₂ C ₈ H ₄ O ₄)	~250	~0.43 V	Excellent cycleability	Enhanced by Al ₂ O ₃ coating	[3]
Disodium terephthalate (Na ₂ C ₈ H ₄ O ₄)	~255	0.5 - 0.6 V (single plateau)	-	-	[4]
Disodium salt of 2,5- dihydroxy- 1,4- benzoquinon e	~265	~1.2 V	Stable for 300 cycles	High rate capability	[5][6]



Sodium Storage Mechanism

Theoretical studies based on density-functional theory (DFT) on disodium terephthalate (Na₂TP) reveal a two-step sodium storage process.[4] Initially, at low sodium concentrations, the inserted sodium atoms preferentially bind to the carboxylate sites.[4] As the concentration increases, binding at the hexagonal sites on the aromatic ring becomes dominant.[4] The Na₂TP crystal can store a maximum of two sodium atoms per molecule, which aligns with experimental observations.[4] This multi-site binding mechanism contributes to the overall capacity and voltage profile of the material. The diffusion barrier for sodium ions in the crystal structure can be as low as 0.23 eV, suggesting favorable kinetics.[4]

Experimental Protocols

The characterization of the electrochemical properties of materials like **Disodium 2,5-dihydroxyterephthalate** involves a suite of standard electrochemical techniques.

Electrode Preparation

An active material slurry is typically prepared by mixing the **Disodium 2,5-dihydroxyterephthalate** powder, a conductive agent (e.g., carbon black, carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP). This slurry is then cast onto a current collector (e.g., copper or aluminum foil) and dried under vacuum to remove the solvent.

Cell Assembly

Electrochemical tests are commonly performed in a two-electrode coin cell (e.g., CR2032 type) assembled in an argon-filled glovebox. The prepared working electrode, a separator (e.g., glass fiber), a counter/reference electrode (e.g., sodium metal disc), and an electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC)) are assembled in sequence.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic technique used to investigate the redox behavior and reaction kinetics of an electrode material.[7]



- Objective: To identify the potentials at which redox reactions (sodium insertion/extraction)
 occur and to assess the reversibility of these reactions.
- Typical Protocol: The cell potential is swept linearly between a defined voltage window (e.g., 0.1 V to 2.0 V vs. Na⁺/Na) at various scan rates (e.g., 0.1 mV s⁻¹ to 1 mV s⁻¹). The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram. The positions of the anodic and cathodic peaks provide information about the redox potentials.[8][9]

Galvanostatic Cycling with Potential Limitation (GCPL)

- Objective: To determine the specific capacity, cycling stability, and coulombic efficiency of the material.
- Typical Protocol: The cell is charged and discharged at a constant current density (e.g., C/10, where 1C corresponds to a full charge/discharge in one hour) within a fixed potential window. The specific capacity is calculated from the charge passed and the mass of the active material. The test is repeated for hundreds of cycles to evaluate long-term stability.

Electrochemical Impedance Spectroscopy (EIS)

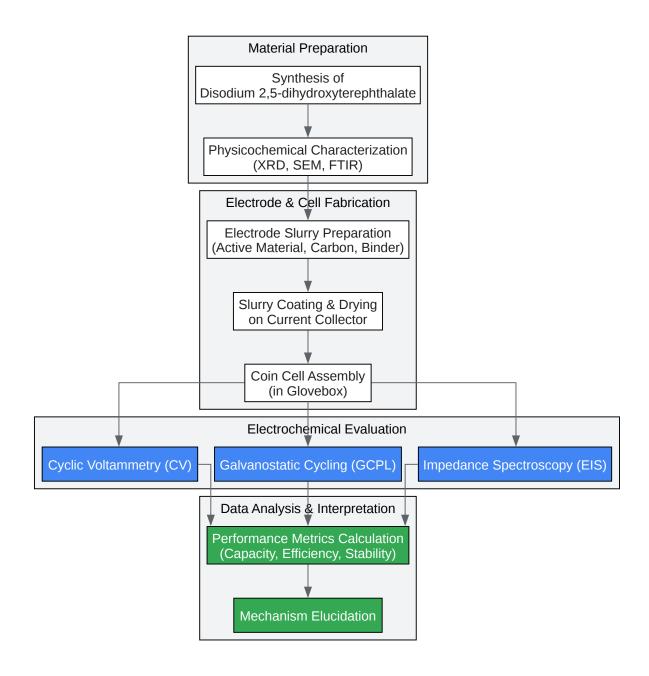
EIS is a non-destructive technique used to probe the charge transfer and mass transport processes occurring within the electrochemical cell.[10][11]

- Objective: To understand the kinetics of the electrode, including charge transfer resistance, solid-electrolyte interphase (SEI) resistance, and sodium-ion diffusion.[12]
- Typical Protocol: A small amplitude AC voltage (e.g., 5-10 mV) is applied to the cell over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[13] The impedance data is often visualized in a Nyquist plot, which can be fitted to an equivalent circuit model to extract quantitative parameters for different electrochemical processes.[13]

Visualized Workflows and Relationships

To better illustrate the processes involved in evaluating and understanding **Disodium 2,5-dihydroxyterephthalate**, the following diagrams are provided.

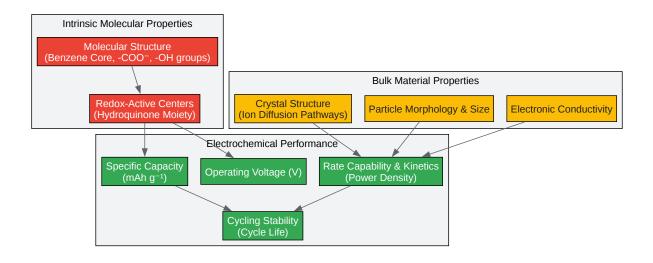




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Caption: Experimental workflow for electrochemical characterization.





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